N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide
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Overview
Description
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide typically involves multiple steps, starting from basic organic compounds. The process includes:
Formation of the ethylazaniumylidene(phenyl)methyl intermediate: This step involves the reaction of ethylamine with benzaldehyde under acidic conditions to form the intermediate.
Coupling with 4-aminophenol: The intermediate is then reacted with 4-aminophenol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the phenoxyethyl derivative.
Quaternization: The final step involves the quaternization of the phenoxyethyl derivative with di(propan-2-yl)amine and subsequent treatment with hydrobromic acid to yield the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy or azaniumylidene groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(methylazaniumylidene-phenyl-methyl)amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide
- 2-[4-[(propylazaniumylidene-phenyl-methyl)amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide
Uniqueness
2-[4-[[ethylazaniumylidene(phenyl)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium dibromide is unique due to its specific ethylazaniumylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H33N3O |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide |
InChI |
InChI=1S/C23H33N3O/c1-6-24-23(20-10-8-7-9-11-20)25-21-12-14-22(15-13-21)27-17-16-26(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,24,25) |
InChI Key |
BKJCRXUTENEEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCCN(C(C)C)C(C)C |
Origin of Product |
United States |
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